molecular formula C15H22FNO2S B12248656 3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide

3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide

Cat. No.: B12248656
M. Wt: 299.4 g/mol
InChI Key: BYQIAFOOTDCAOR-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a methoxy group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorophenyl intermediate:

    Attachment of the propanamide moiety: This step involves the reaction of the fluorophenyl intermediate with a suitable amide precursor under controlled conditions.

    Introduction of the methoxy and methylsulfanyl groups: These groups are introduced through nucleophilic substitution reactions, often using methoxy and methylsulfanyl reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, and amines under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy or methylsulfanyl groups.

Scientific Research Applications

3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its unique structure allows for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C15H22FNO2S

Molecular Weight

299.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxy-4-methylsulfanylbutyl)propanamide

InChI

InChI=1S/C15H22FNO2S/c1-19-13(9-10-20-2)11-17-15(18)8-7-12-5-3-4-6-14(12)16/h3-6,13H,7-11H2,1-2H3,(H,17,18)

InChI Key

BYQIAFOOTDCAOR-UHFFFAOYSA-N

Canonical SMILES

COC(CCSC)CNC(=O)CCC1=CC=CC=C1F

Origin of Product

United States

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